molecular formula C18H19N3O B2565078 N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide CAS No. 2094700-11-3

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide

Cat. No. B2565078
CAS RN: 2094700-11-3
M. Wt: 293.37
InChI Key: JPWQZSSLHHISIE-UHFFFAOYSA-N
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Description

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide, also known as THIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of GABAergic drugs and is known to modulate the activity of GABA receptors in the brain.

Mechanism of Action

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide is a positive allosteric modulator of GABA receptors. It binds to a specific site on the receptor, which enhances the binding of GABA to the receptor, leading to an increase in the inhibitory activity of GABA. This results in a decrease in neuronal excitability and an increase in the threshold for seizures.
Biochemical and Physiological Effects:
N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the activity of GABA receptors in the brain, leading to an increase in the inhibitory activity of GABA. This results in a decrease in neuronal excitability and an increase in the threshold for seizures. N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has several advantages for lab experiments. It is a highly selective modulator of GABA receptors, which makes it an ideal tool for studying the role of GABA receptors in various neurological disorders. N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide also has a long half-life, which allows for sustained effects in animal models. However, N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. This makes it difficult to determine the optimal dose for therapeutic use.

Future Directions

There are several future directions for N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide research. One area of interest is the potential use of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide in the treatment of alcohol use disorder. N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has been shown to reduce alcohol consumption and withdrawal symptoms in animal models, and clinical trials are currently underway to determine its efficacy in humans. Another area of interest is the potential use of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide in the treatment of chronic pain. N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential for therapeutic use in humans. Additionally, there is ongoing research to develop more selective and potent modulators of GABA receptors, which may have greater therapeutic potential than N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide.

Synthesis Methods

The synthesis of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide involves the reaction of 3-pyridylacetonitrile with 2-acetylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium ethoxide to obtain N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide. This method of synthesis has been optimized to produce N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide in high yields and purity.

Scientific Research Applications

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and hypnotic effects in animal models. N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, chronic pain, and sleep disorders.

properties

IUPAC Name

N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-18(22)20-12-14-7-8-17(19-11-14)21-10-9-15-5-3-4-6-16(15)13-21/h2-8,11H,1,9-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWQZSSLHHISIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide

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